2-Amino-5-(2-iodophenyl)-imidazole-1-carboxylic acid tert-butyl ester
Overview
Description
Scientific Research Applications
1. Application in Synthesis of Acid-Sensitive and Hindered Amino Acid Esters
The use of tert-butyl esters, particularly those derived from imidazole-1-carboxylic acid, is significant in synthesizing acid-sensitive and highly hindered α-amino-acid methyl esters. This application is crucial for producing specific types of amino acids with high diastereoselectivity and under mild hydrolytic conditions, as demonstrated in the synthesis involving a chiral glycine derivative (Hoffmann & Seebach, 1997).
2. Role in Intramolecular Cyclization for Novel Amino Acid Derivatives
Tert-butyl esters derived from imidazole compounds are used in intramolecular defluorinative cyclization processes. This approach is essential for creating new types of cyclic amino acids, which has implications in the development of novel pharmaceuticals and biochemical research (Hao, Ohkura, Amii, & Uneyama, 2000).
3. Use in Parallel Synthesis of Imidazole-4,5-dicarboxamides
Imidazole-1-carboxylic acid tert-butyl ester is a key component in the parallel synthesis of imidazole-4,5-dicarboxamides, which are derivatized with amino acid esters. This application is crucial in presenting amino acid pharmacophores and contributes to the expansive library of compounds for screening in pharmaceutical research (Solinas, Dicesare, & Baures, 2009).
4. Involvement in Accelerated Active Ester Coupling for Depsipeptide Synthesis
The tert-butyl esters of imidazole-1-carboxylic acid play a significant role in the accelerated active ester coupling procedure. This process is integral to the synthesis of depsipeptide derivatives, which are essential in various biochemical and pharmaceutical applications (Stewart, 1968).
5. Utility in Kinetic Studies of Peptide Synthesis
These tert-butyl esters are used in studying the kinetics of peptide synthesis. Understanding these kinetics is crucial for optimizing peptide synthesis strategies, especially in the synthesis of peptides containing hydroxy-amino acid and histidine residues (Girin & Shvachkin, 2009).
6. In Fluorescence and Oxidation Reaction Studies
The derivatives of tert-butyl imidazole-1-carboxylic acid esters are also used in the synthesis of new carboxyl-containing compounds. These compounds, through their fluorescence and oxidative transformations, contribute significantly to research in organic chemistry and materials science (Ivakhnenko et al., 2019).
Future Directions
properties
IUPAC Name |
tert-butyl 2-amino-5-(2-iodophenyl)imidazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16IN3O2/c1-14(2,3)20-13(19)18-11(8-17-12(18)16)9-6-4-5-7-10(9)15/h4-8H,1-3H3,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBXUWCCEQPGCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CN=C1N)C2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(2-iodophenyl)-imidazole-1-carboxylic acid tert-butyl ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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